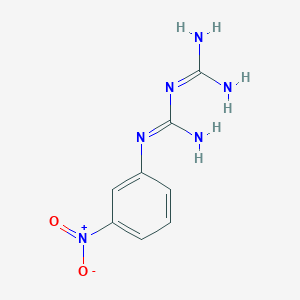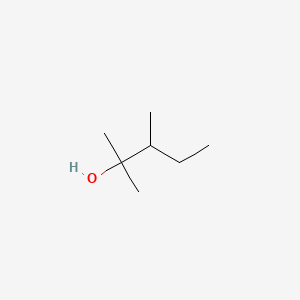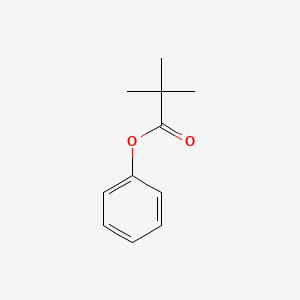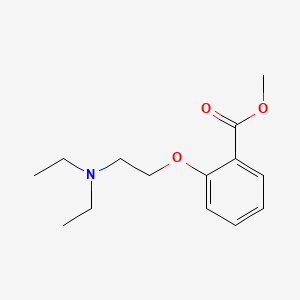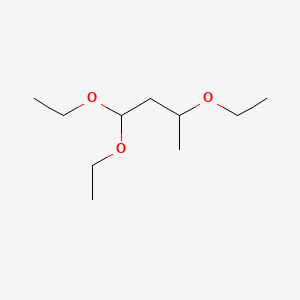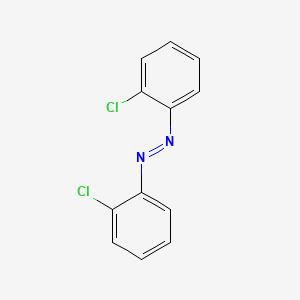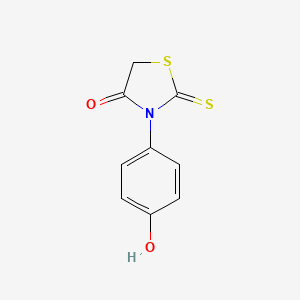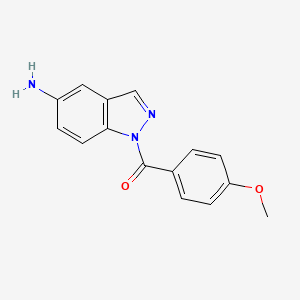
Silane, (o-phenylenedioxy)bis[trimethyl-
Overview
Description
Silane, (o-phenylenedioxy)bis[trimethyl-], commonly known as OTMS, is a versatile and widely used silane coupling agent. It is a colorless, clear liquid that is soluble in organic solvents and water. OTMS is used in various industries such as rubber, plastics, adhesives, coatings, and textiles.
Scientific Research Applications
Modular Synthesis of Functionalized Benzosiloles
The compound "(o-phenylenedioxy)bis[trimethyl-" is related to the modular synthesis of functionalized benzosiloles. In one study, it was found that the cyclization of (o-alkynylphenyl)silane into a 3-stannylbenzosilole, promoted by Trimethylstannyllithium, allows for modular synthesis of 2,3-disubstituted benzosiloles. This synthesis pathway is significant due to the high electron drift mobility exhibited by a phenylene-bis(benzosilole) compound, which suggests potential applications in electronic materials for organic light emitting devices and organic photovoltaic cells (Ilies et al., 2008).
Synthesis of Hexa-Substituted Benzenes
Another study utilized trimethyl-phenylethynyl-silane, mediated by Negishi reagent, to form benzene derivatives. The research demonstrated a highly selective one-pot formation of benzene derivatives through intermolecular coupling, highlighting the potential of these silicon-based compounds in organic synthesis (Zhou Li-shan, 2012).
Corrosion Protection for Metals
Research into the corrosion protection capabilities of silane compounds revealed the effectiveness of water-based silane mixtures of bis-[trimethoxysilylpropyl]amine and vinyltriacetoxysilane. These mixtures were developed to replace conventional chromating processes in metal-finishing industries, providing comparable anti-corrosive performance to chromates. This advancement is crucial for sustainable practices in industries relying on metal protection and finishing (Zhu & Ooij, 2004).
Novel Silane Compounds as Electrolyte Solvents for Li-ion Batteries
In the realm of energy storage, novel silane compounds, including {2-[2-(2-methoxyethoxy)ethoxy]ethoxy} trimethylsilane, were synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds showcased excellent performance, dissolving various lithium salts and providing good passivation films on graphite anodes, indicating their significant potential in improving lithium-ion battery technology (Amine et al., 2006).
properties
IUPAC Name |
trimethyl-(2-trimethylsilyloxyphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHYZCCVQVOFAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334607 | |
| Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, (o-phenylenedioxy)bis[trimethyl- | |
CAS RN |
5075-52-5 | |
| Record name | Silane, (o-phenylenedioxy)bis[trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







